

Bis(chloromethyl) Ether: A Comprehensive Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(chloromethyl) ether

Cat. No.: B030013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Bis(chloromethyl) ether (BCME) is a highly volatile, colorless liquid with a strong, suffocating odor.^{[1][2]} Historically used in chemical synthesis, particularly in the manufacturing of ion-exchange resins and textiles, its production and use have been drastically curtailed due to its potent carcinogenic properties.^[1] This guide provides an in-depth overview of the hazards associated with BCME and outlines essential safety precautions for its handling and disposal, tailored for professionals in research and drug development.

Physicochemical and Hazardous Properties

BCME is a flammable liquid that is soluble in water, though it degrades rapidly upon contact.^[2] ^[3] It is crucial to understand its physical and chemical characteristics to implement appropriate safety measures.

Property	Value	Source
Chemical Formula	<chem>(ClCH2)2O</chem>	[1]
CAS Number	542-88-1	[3]
Molecular Weight	115.0 g/mol	[4]
Boiling Point	106 °C (223 °F)	[4]
Flash Point	<19 °C (66 °F)	[5]
Vapor Pressure	30 mmHg at 20 °C	[3]
Appearance	Colorless liquid	[1] [2]
Odor	Strong, unpleasant, suffocating	[1] [2] [3]

Health Hazards

Exposure to **bis(chloromethyl) ether** poses severe health risks, both acute and chronic. It is classified as a known human carcinogen by multiple international agencies.[\[6\]](#)

Acute Effects

Immediate or short-term exposure to BCME can lead to a range of adverse effects:

- Inhalation: Causes irritation to the nose, throat, and lungs, which can manifest as coughing and shortness of breath.[\[7\]](#)[\[8\]](#) Higher concentrations can lead to a life-threatening buildup of fluid in the lungs (pulmonary edema).[\[3\]](#)[\[7\]](#)
- Skin Contact: Direct contact with liquid BCME causes severe irritation and burns.[\[7\]](#)[\[8\]](#)
- Eye Contact: Can cause severe irritation and burns.[\[7\]](#)
- Systemic Effects: Higher exposures may also lead to loss of appetite, nausea, fatigue, irritability, anxiety, and weakness.[\[3\]](#)

Chronic Effects and Carcinogenicity

The most significant long-term health hazard of BCME is its potent carcinogenicity.[\[6\]](#) Numerous epidemiological studies of occupationally exposed workers have demonstrated a clear link between BCME exposure and an increased risk of lung cancer, particularly small-cell carcinoma.[\[3\]\[9\]](#) The risk increases with the duration and cumulative exposure.[\[3\]](#) Animal studies have corroborated these findings, showing that BCME is a carcinogen via inhalation and dermal routes.[\[10\]](#)

Carcinogen Classification	Agency
Group 1: Carcinogenic to humans	International Agency for Research on Cancer (IARC)
Known to be a human carcinogen	National Toxicology Program (NTP)
Group A: Known human carcinogen	U.S. Environmental Protection Agency (EPA)
Occupational Carcinogen	Occupational Safety and Health Administration (OSHA)

Occupational Exposure Limits

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for **bis(chloromethyl) ether**.

Organization	Exposure Limit	Notes
ACGIH (TLV-TWA)	0.001 ppm (0.0047 mg/m ³)	Confirmed Human Carcinogen [3][7]
NIOSH (REL)	Lowest Feasible Concentration	Potential Occupational Carcinogen [3][7]
OSHA (PEL)	No specific limit, regulated under the standard for 13 carcinogens (29 CFR 1910.1003)	[7][11]

Experimental Protocols for Carcinogenicity Studies

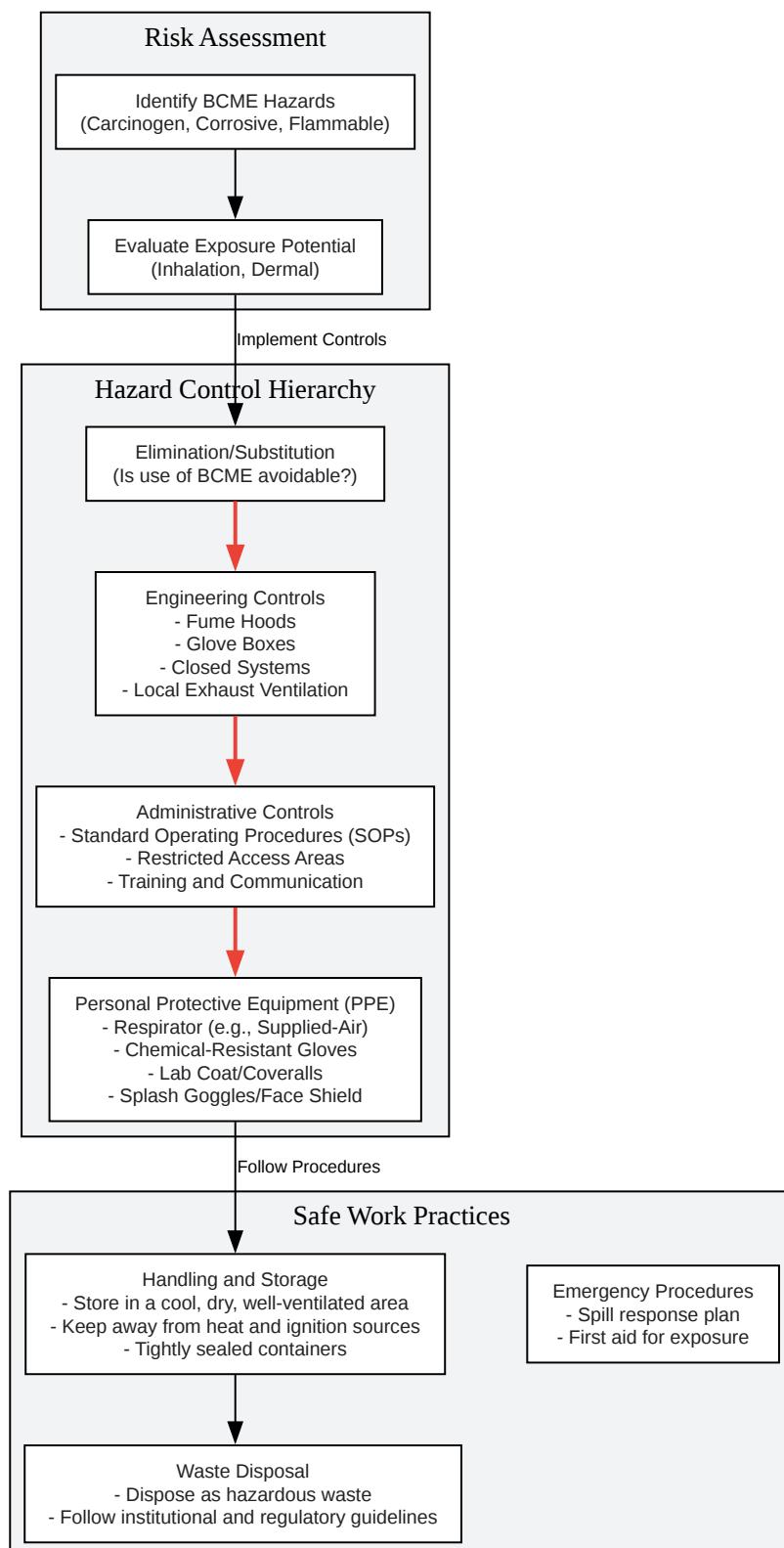
The carcinogenicity of **bis(chloromethyl) ether** has been established through rigorous animal studies. While the full, detailed experimental protocols from the original publications are not readily available in the public domain, summaries from reputable sources like the International Agency for Research on Cancer (IARC) and the Agency for Toxic Substances and Disease Registry (ATSDR) provide insight into the methodologies used in key studies.

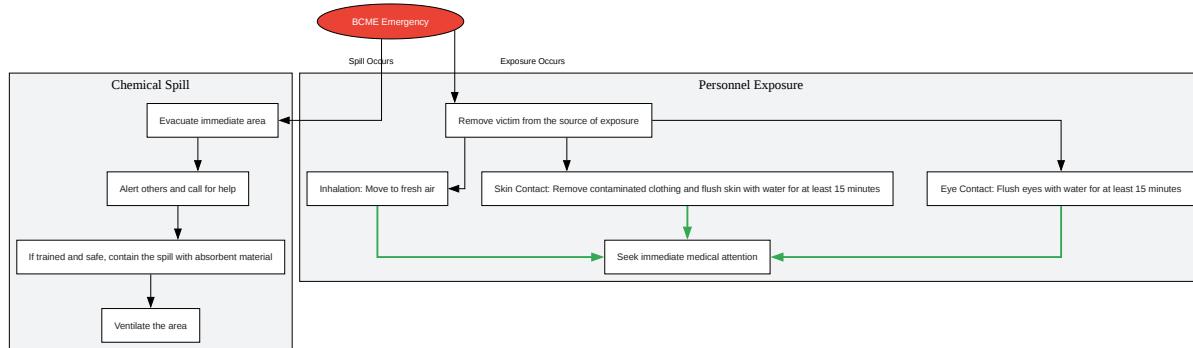
Inhalation Carcinogenicity Studies (Kuschner et al., 1975; Leong et al., 1981)

These seminal studies were crucial in demonstrating the potent carcinogenic effects of BCME via inhalation in animal models.

- Objective: To determine the carcinogenic potential of inhaled **bis(chloromethyl) ether** in rodents.
- Animal Models: Male Sprague-Dawley rats, Swiss mice, and Syrian golden hamsters were commonly used.
- Exposure Methodology:
 - Animals were placed in inhalation chambers.
 - A controlled concentration of BCME vapor (e.g., 0.1 ppm) was generated and introduced into the chambers.^[7]
 - Exposure was typically conducted for 6 hours per day, 5 days per week, for varying durations, including lifetime exposure.^[7]
- Endpoint Analysis:
 - Animals were monitored for signs of toxicity and tumor development.
 - Upon death or at the end of the study, a complete necropsy was performed.
 - Tissues, particularly from the respiratory tract (nasal passages, trachea, and lungs), were collected, preserved in formalin, and processed for histopathological examination to identify and classify tumors.

- Key Findings: A high incidence of respiratory tract tumors, including esthesioneuroepitheliomas (nasal tumors) and squamous cell carcinomas of the lung, was observed in rats exposed to BCME.[10]


Dermal Carcinogenicity Studies (Van Duuren et al., 1969)


These studies investigated the carcinogenic effects of BCME when applied directly to the skin.

- Objective: To assess the tumor-initiating and complete carcinogenic activity of **bis(chloromethyl) ether** on the skin of mice.
- Animal Model: Female ICR/Ha Swiss mice were frequently used.
- Methodology:
 - A solution of BCME in a solvent like benzene was prepared.
 - A specific volume of the solution was applied to the shaved dorsal skin of the mice, typically three times a week.
 - For tumor initiation studies, a single application of BCME was followed by repeated applications of a tumor promoter (e.g., phorbol ester).
- Endpoint Analysis:
 - The skin of the mice was regularly observed for the development of tumors (papillomas and carcinomas).
 - Tumors were counted, and their incidence and latency were recorded.
 - Histopathological analysis was performed on skin tumors to confirm their malignancy.
- Key Findings: Dermal application of BCME induced skin papillomas and squamous cell carcinomas in mice, demonstrating its activity as a complete skin carcinogen and a potent tumor initiator.[10]

Safety Precautions and Hazard Control

Given the extreme hazards of **bis(chloromethyl) ether**, stringent safety protocols are mandatory. A multi-layered approach to hazard control, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [atsdr.cdc.gov](http://www.atsdr.cdc.gov) [atsdr.cdc.gov]
- 2. Alkylating agents in bronchogenic carcinoma [pubmed.ncbi.nlm.nih.gov]
- 3. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf

[ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. Carcinogenicity of halo ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenic potency of alkylating agents in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhalation carcinogenicity of alpha halo ethers. II. Chronic inhalation studies with chloromethyl methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Carcinogenic activity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bis(chloromethyl) Ether: A Comprehensive Technical Guide to Hazards and Safety Precautions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030013#bis-chloromethyl-ether-hazards-and-safety-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com